Physicochemical Profiling and Synthetic Methodologies of 2,5-Difluoro-3-nitrocinnamic Acid: A Technical Guide for Drug Development
Physicochemical Profiling and Synthetic Methodologies of 2,5-Difluoro-3-nitrocinnamic Acid: A Technical Guide for Drug Development
Executive Summary
In the landscape of modern medicinal chemistry, substituted cinnamic acids serve as highly privileged scaffolds. Among these, 2,5-Difluoro-3-nitrocinnamic acid (CAS No. 1807416-01-8) represents a highly specialized, electron-deficient building block[1]. The strategic placement of two fluorine atoms and a nitro group on the phenyl ring creates a unique push-pull electronic environment. This whitepaper provides an in-depth technical analysis of its physicochemical properties, establishes a self-validating synthetic protocol via Knoevenagel condensation, and explores its mechanistic utility in advanced drug discovery pipelines.
Physicochemical & Electronic Profiling
Understanding the physicochemical parameters of 2,5-Difluoro-3-nitrocinnamic acid is critical for predicting its behavior in both synthetic reactions and biological assays[2].
Quantitative Molecular Data
| Property | Value |
| Chemical Name | 2,5-Difluoro-3-nitrocinnamic acid |
| IUPAC Nomenclature | (E)-3-(2,5-difluoro-3-nitrophenyl)acrylic acid |
| CAS Number | 1807416-01-8 |
| Molecular Formula | C₉H₅F₂NO₄ |
| Molecular Weight | 229.14 g/mol |
| InChI Key | NBHCNAIQUDKOKT-UHFFFAOYSA-N |
| Predominant Stereoisomer | E-isomer (Trans) |
Electronic and Steric Landscape
The reactivity and target-binding affinity of this compound are dictated by its substituents:
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The 2,5-Difluoro Motif: Fluorine is highly electronegative, exerting a strong inductive electron-withdrawing effect (-I). The ortho-fluorine (position 2) introduces significant steric hindrance, which strongly dictates the stereoselectivity of synthetic reactions, driving the formation of the E-isomer (>95%) to minimize steric clash with the bulky carboxylic acid moiety[3]. Furthermore, the C-F bonds enhance metabolic stability by blocking potential cytochrome P450 oxidation sites[4].
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The 3-Nitro Group: The nitro group is a powerful electron-withdrawing moiety via both inductive (-I) and resonance (-R) effects. This imparts a highly positive electrostatic potential to the benzene π-system, significantly increasing the acidity of the cinnamic acid tail and enhancing its potential as an electrophile in Michael additions[5].
Synthetic Methodology: The Knoevenagel Condensation
The most robust and scalable route to synthesize 2,5-Difluoro-3-nitrocinnamic acid is the Knoevenagel condensation of 2,5-difluoro-3-nitrobenzaldehyde with malonic acid[2][6].
Green Chemistry Solvent Optimization
Recent advancements in fluorinated cinnamate synthesis emphasize the transition from harsh solvents to greener alternatives[3]. The table below summarizes the optimization parameters extrapolated for this class of compounds:
| Solvent / Catalyst System | Temperature (°C) | Reaction Time (h) | Yield (%) | E-Factor |
| Pyridine (Traditional) | 100 | 12 | 82 | 18.7 |
| Ethanol/H₂O (4:1) | 80 | 8 | 90 | 3.2 |
| Solventless (Microwave) | 150 | 0.4 | >95 | <1.0 |
Self-Validating Experimental Protocol
The following protocol utilizes the optimized Ethanol/H₂O system. As a Senior Application Scientist, I have designed this workflow to be self-validating , meaning built-in physical and chemical indicators will confirm the success of each step.
Step 1: Reagent Activation & Iminium Formation
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Action: Suspend 1.0 eq of 2,5-difluoro-3-nitrobenzaldehyde and 1.2 eq of malonic acid in a 4:1 Ethanol/H₂O mixture. Add 0.1 eq of piperidine dropwise.
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Causality: Piperidine acts as a secondary amine catalyst, reacting with the aldehyde to form a highly electrophilic iminium ion intermediate. This drastically lowers the activation energy required for the subsequent nucleophilic attack[3].
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Validation Check: The heterogeneous suspension will transition into a clear, pale-yellow solution upon the addition of piperidine, visually confirming the successful formation of the soluble iminium intermediate.
Step 2: Condensation & Decarboxylation
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Action: Heat the reaction mixture to 80°C under reflux for 8 hours.
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Causality: Elevated thermal energy is required to drive the dehydration of the intermediate aldol adduct and force the decarboxylation of the malonate group, yielding the α,β-unsaturated acid[3].
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Validation Check: The evolution of CO₂ gas (visible bubbling) serves as an in-process kinetic indicator of decarboxylation. The cessation of bubbling indicates reaction completion. Verify via TLC (Hexane:EtOAc 3:1, UV 254 nm visualization).
Step 3: Isolation & Isomeric Purification
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Action: Cool the mixture to 0°C in an ice bath and slowly acidify with 1M HCl until pH 2 is reached.
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Causality: Acidification protonates the carboxylate salt, neutralizing the molecule and drastically reducing its solubility in the aqueous matrix, forcing crystallization.
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Validation Check: A dense, off-white precipitate will form immediately. Vacuum filtration followed by cold ethanol washing yields the crude product. NMR analysis will confirm >95% E-isomer, validating the thermodynamic control exerted by the ortho-fluorine[3].
Mechanistic Pathway Visualization
The logical flow of the Knoevenagel condensation is mapped below, highlighting the critical intermediates and thermodynamic drivers.
Mechanistic pathway of Knoevenagel condensation yielding 2,5-Difluoro-3-nitrocinnamic acid.
Applications in Advanced Drug Development
The unique structural topology of 2,5-Difluoro-3-nitrocinnamic acid makes it an invaluable intermediate in the synthesis of high-value Active Pharmaceutical Ingredients (APIs)[7][8].
1. Phosphodiesterase 4B (PDE4B) Inhibitors for COPD: Recent molecular modeling and experimental assays have demonstrated that monosubstituted and polysubstituted cinnamic acid derivatives are potent PDE4B inhibitors, offering therapeutic potential for Chronic Obstructive Pulmonary Disease (COPD)[5]. The incorporation of the highly electron-withdrawing nitro group alters the electrostatic potential of the benzene π-system, which is critical for docking into the PDE4B catalytic pocket. The addition of fluorine atoms further enhances lipophilicity and membrane permeability without violating Lipinski's Rule of Five.
2. Xanthine Oxidase (XO) Inhibition: Derivatives of cinnamic acid, specifically 4-nitrocinnamic acid, have been identified as potent, reversible, and noncompetitive inhibitors of Xanthine Oxidase, effectively lowering serum uric acid levels in hyperuricemia models[9]. The nitro group is essential for anchoring the inhibitor outside the catalytic center via strong hydrogen bonding and van der Waals forces[9]. The 2,5-difluoro-3-nitro substitution pattern provides medicinal chemists with a novel vector to optimize this binding affinity while simultaneously increasing the metabolic half-life of the inhibitor.
References
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Data Insights Market . "4-Chloro-3-nitrocinnamic Acid Industry Overview and Projections". Available at:[Link]
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Bentham Science . "Inhibition of Xanthine Oxidase by 4-nitrocinnamic Acid: In Vitro and In Vivo Investigations". Available at: [Link]
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NIH PMC . "Combining Experimental Assays and Molecular Modeling to Evaluate Monosubstituted Cinnamic Acid Derivatives as PDE4B Inhibitors". Available at: [Link]
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